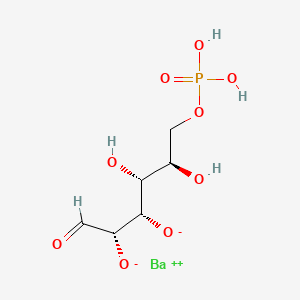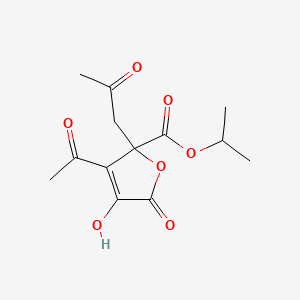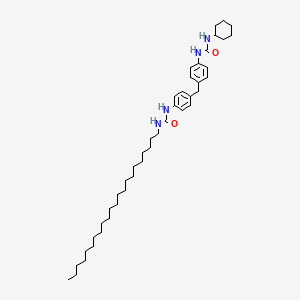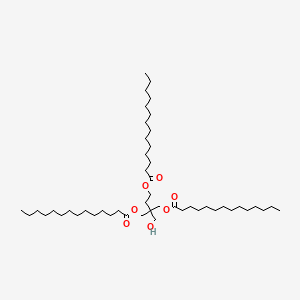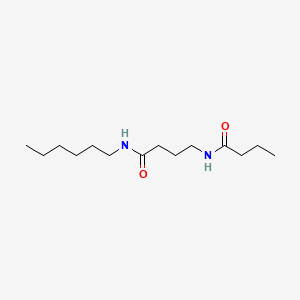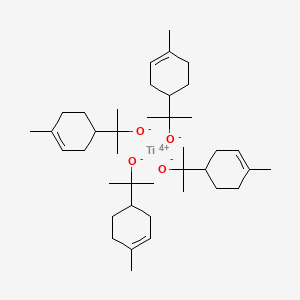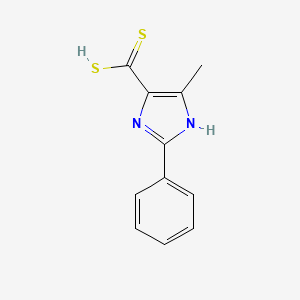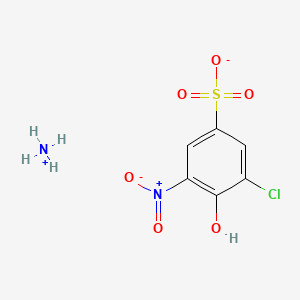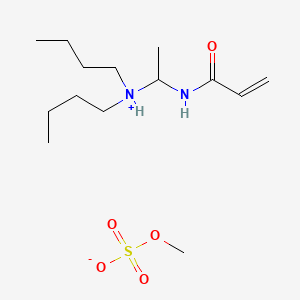
(Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate involves multiple steps. The primary synthetic route includes the reaction of dibutylamine with methyl iodide to form dibutylmethylamine. This intermediate is then reacted with (1-oxoallyl)amine to form the desired product. The final step involves the addition of methyl sulphate to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes precise control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
(Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted derivatives of the original compound .
Scientific Research Applications
(Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate include:
- (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) chloride
- (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) nitrate
- (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) phosphate
Uniqueness
What sets this compound apart from similar compounds is its specific methyl sulphate group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications .
Properties
CAS No. |
93892-94-5 |
|---|---|
Molecular Formula |
C14H30N2O5S |
Molecular Weight |
338.47 g/mol |
IUPAC Name |
dibutyl-[1-(prop-2-enoylamino)ethyl]azanium;methyl sulfate |
InChI |
InChI=1S/C13H26N2O.CH4O4S/c1-5-8-10-15(11-9-6-2)12(4)14-13(16)7-3;1-5-6(2,3)4/h7,12H,3,5-6,8-11H2,1-2,4H3,(H,14,16);1H3,(H,2,3,4) |
InChI Key |
YIHRUIMUQAFGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)C(C)NC(=O)C=C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



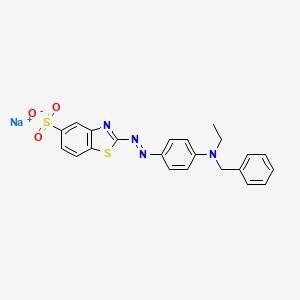
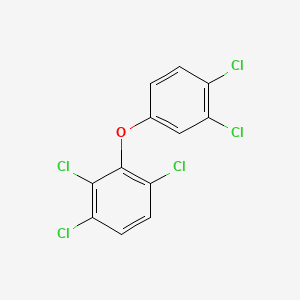


![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
